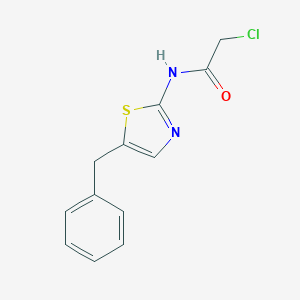
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities
科学的研究の応用
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide are tumor cell lines . The compound has been found to exhibit cytotoxic activity towards specific tumor cell lines, including human hepatocarcinoma HepG2, rat glioma C6, human glioblastoma T98G, and human promyelocytic leukemia HL-60 .
Mode of Action
This compound interacts with its targets by inducing cytotoxicity . The compound’s cytotoxic activity is enhanced when it is conjugated with polymeric carriers based on polyethylene glycol (PEG) . This conjugation increases the compound’s solubility, improving its delivery to the target cells .
Biochemical Pathways
The compound’s cytotoxic activity suggests that it may interfere with the cellular processes essential for the survival and proliferation of tumor cells .
Pharmacokinetics
The use of peg-based polymeric carriers to deliver the compound suggests an attempt to improve its bioavailability .
Result of Action
The result of this compound’s action is the induction of cytotoxicity in specific tumor cell lines . The compound, especially when conjugated with PEG-based polymeric carriers, exhibits a higher level of cytotoxicity towards these cell lines than the pure (unconjugated) compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility, and thus its bioavailability and efficacy, can be improved by conjugating it with PEG-based polymeric carriers . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 2-amino-5-benzylthiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like 1,4-dioxane at room temperature. The resulting solution is then stirred, diluted with water, and the solid product is filtered, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
化学反応の分析
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative.
類似化合物との比較
Similar Compounds
- N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
- N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its chloroacetamide group allows for versatile chemical modifications, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGLKACLBGNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301306-13-8 |
Source


|
| Record name | N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-CHLOROACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
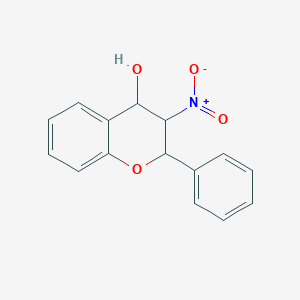
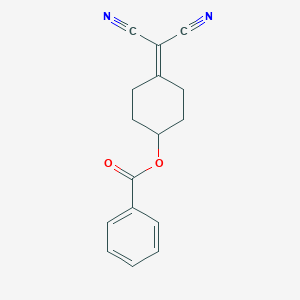
![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)
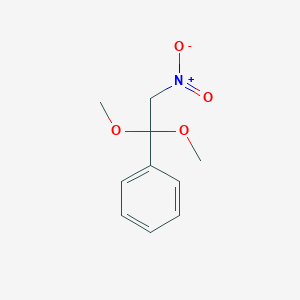
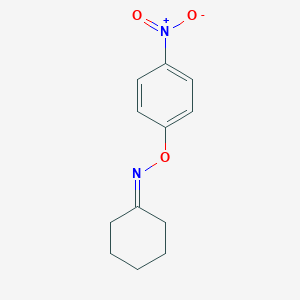
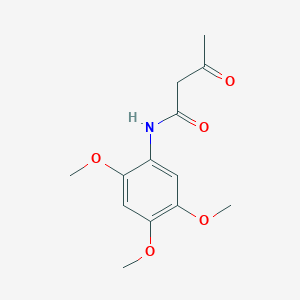
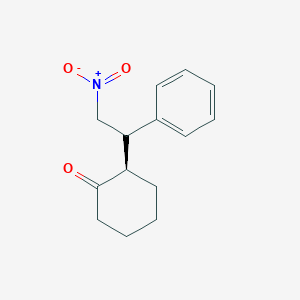
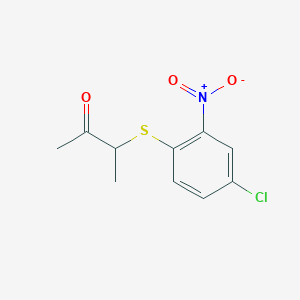
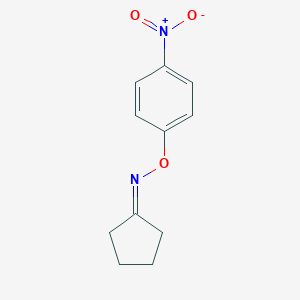
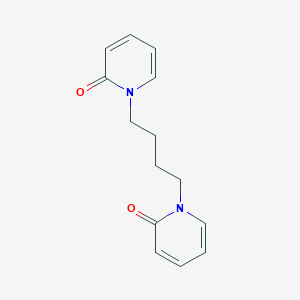
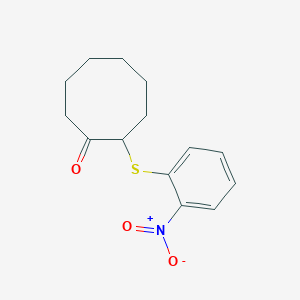
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}cyclohexanone](/img/structure/B372249.png)
![11b-hydroxy-6b,7,8,9,10,11,11a,11b-octahydrocyclohepta[3,4]cyclobuta[1,2-c]chromen-6(6aH)-one](/img/structure/B372250.png)
